molecular formula C14H21BrN2O2S B2598133 tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate CAS No. 1820603-98-2

tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate

Cat. No. B2598133
CAS RN: 1820603-98-2
M. Wt: 361.3
InChI Key: JTWXKZULVKYAIL-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate” is a chemical compound that has attracted significant research attention due to its potential applications in various fields. It’s a derivative of N-Boc piperazine, which serves as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthetic Methods : tert-Butyl piperazine derivatives, including compounds similar to tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate, have been synthesized using modified Bruylants approaches, showcasing their novel chemistry and potential in pharmacologically useful cores (Gumireddy et al., 2021).
  • Crystal Structure Analysis : Single crystal X-ray diffraction studies have been conducted on similar tert-butyl piperazine derivatives, providing insights into their molecular structure and potential applications in material science and drug design (Sanjeevarayappa et al., 2015).

Biological and Chemical Applications

  • Antibacterial and Anthelmintic Activity : Certain tert-butyl piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness, which is crucial for developing new drugs and treatments (Sanjeevarayappa et al., 2015).
  • Anticorrosive Properties : Research has explored the use of tert-butyl piperazine derivatives as anticorrosive agents for metals in industrial applications, highlighting their potential in materials engineering and protective coatings (Praveen et al., 2021).

Molecular and Structural Analysis

  • Molecular Structure and DFT Calculations : Density Functional Theory (DFT) calculations on tert-butyl piperazine derivatives provide insights into their molecular electrostatic potential and stability, which is valuable in the development of new compounds in pharmaceutical and chemical industries (Yang et al., 2021).
  • Intermediate in Drug Synthesis : These compounds have been identified as key intermediates in the synthesis of biologically active compounds, indicating their importance in the pharmaceutical industry (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-[(4-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-6-4-16(5-7-17)9-12-8-11(15)10-20-12/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXKZULVKYAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate

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